2-(6-Oxo-3-sulfanylidene-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid
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Overview
Description
2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of a triazine ring fused with a benzoic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with thiourea in the presence of a suitable catalyst can lead to the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aza-2-thiothymine: Another triazine derivative with similar structural features.
4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine: Shares the triazine core structure but with different substituents
Uniqueness
2-(6-Oxo-3-thioxo-1,2,3,6-tetrahydro-1,2,4-triazin-5-yl)benzoic acid is unique due to its specific combination of the triazine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62642-35-7 |
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Molecular Formula |
C10H7N3O3S |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
2-(6-oxo-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7N3O3S/c14-8-7(11-10(17)13-12-8)5-3-1-2-4-6(5)9(15)16/h1-4H,(H,12,14)(H,15,16)(H,11,13,17) |
InChI Key |
NCYVKOHOJOOQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NNC2=O)C(=O)O |
Origin of Product |
United States |
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